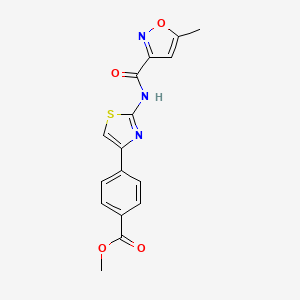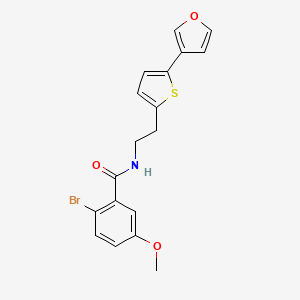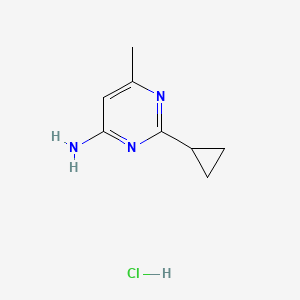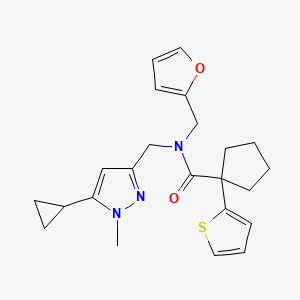![molecular formula C20H22ClN3O B2792478 N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide CAS No. 401636-59-7](/img/structure/B2792478.png)
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide, also known as N-4-chlorophenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide, is a synthetic compound used in scientific research. It is an analog of the neurotransmitter dopamine, a chemical messenger that plays an important role in the brain’s reward system. It has been studied for its potential to modulate the dopamine system, as well as its effects on behavior and memory.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamideenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide has been studied for its potential to modulate the dopamine system, as well as its effects on behavior and memory. It has been used in animal studies to investigate the effects of dopamine receptor agonists and antagonists on behavior, as well as to investigate the effects of drugs on the central nervous system. It has also been used to study the effects of dopamine on learning and memory.
Wirkmechanismus
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamideenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide is believed to act as an agonist at the dopamine D2 receptor, which is involved in the regulation of reward-related behavior. It is believed to act as a partial agonist, meaning that it is able to partially activate the receptor, but not to the same extent as a full agonist.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamideenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide has been studied for its effects on behavior and memory in animal studies. It has been shown to increase locomotor activity, as well as to enhance memory formation and retrieval. It has also been shown to increase dopamine levels in the brain, suggesting that it may be useful in the treatment of certain neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamideenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively selective for the dopamine D2 receptor, making it useful for studying the effects of dopamine receptor agonists and antagonists. However, there are some limitations to its use in laboratory experiments. It has a short half-life, meaning that it must be administered frequently to maintain its effects. It also has a relatively low affinity for the dopamine D2 receptor, making it less useful for studying the effects of full agonists.
Zukünftige Richtungen
Future research on N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamideenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide could focus on its potential therapeutic applications. This could include investigating its effects on the dopamine system in humans, as well as the potential for it to be used as a treatment for certain neurological disorders. It could also be studied for its potential to modulate other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, further research could be done to develop more selective and stable analogs of this compound, as well as to develop more effective delivery systems for its administration.
Synthesemethoden
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamideenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide can be synthesized via a series of steps starting with the reaction of 4-chlorobenzonitrile and 3-phenylprop-2-en-1-ol. This reaction is followed by a condensation reaction with piperazine-1-carboxylic acid and a final deprotection reaction with hydrochloric acid.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O/c21-18-8-10-19(11-9-18)22-20(25)24-15-13-23(14-16-24)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2,(H,22,25)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJSXOJHTIYOCJ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-chloro-5-{[cyclobutyl(2-hydroxyethyl)amino]methyl}pyridine-3-carboxylate](/img/structure/B2792398.png)


![N-(3,4-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2792402.png)

![4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2792405.png)
![N-{4-[5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2792406.png)

![(Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2792409.png)
![5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione](/img/no-structure.png)

![(E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2792415.png)

